molecular formula C18H21FN4O2 B11937033 6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

Cat. No.: B11937033
M. Wt: 344.4 g/mol
InChI Key: MCTLSQYQBQKNRU-UHFFFAOYSA-N
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Description

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazine ring substituted with a carboxamide group and a piperidine ring, which is further substituted with a hydroxymethyl group and a 4-fluorophenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzylamine and formaldehyde.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate diamines and diketones.

    Coupling Reactions: The final step involves coupling the piperidine and pyrazine rings through an amide bond formation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 6-[3-[(4-Fluorophenyl)methyl]-3-(carboxylic acid)piperidin-1-yl]pyrazine-2-carboxamide.

    Reduction: Formation of 6-[3-[(4-Fluorophenyl)methyl]-3-(aminomethyl)piperidin-1-yl]pyrazine-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, modulating signal transduction pathways.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Gene Expression: The compound can influence gene expression by interacting with transcription factors or epigenetic regulators.

Comparison with Similar Compounds

Similar Compounds

  • 6-[3-[(4-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
  • 6-[3-[(4-Bromophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide
  • 6-[3-[(4-Methylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

Uniqueness

The uniqueness of 6-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide lies in the presence of the fluorine atom on the phenyl ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C18H21FN4O2

Molecular Weight

344.4 g/mol

IUPAC Name

6-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C18H21FN4O2/c19-14-4-2-13(3-5-14)8-18(12-24)6-1-7-23(11-18)16-10-21-9-15(22-16)17(20)25/h2-5,9-10,24H,1,6-8,11-12H2,(H2,20,25)

InChI Key

MCTLSQYQBQKNRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC(=CN=C2)C(=O)N)(CC3=CC=C(C=C3)F)CO

Origin of Product

United States

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